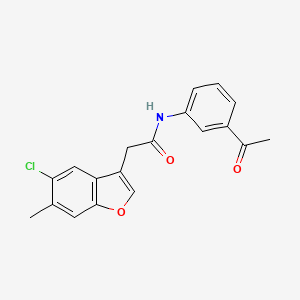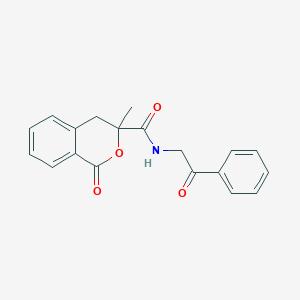![molecular formula C16H13ClF3NOS B4390705 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4390705.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in immune system regulation. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide works by selectively inhibiting JAK3, which is involved in the signaling pathway of cytokines that play a crucial role in immune system regulation. By blocking JAK3, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide reduces the production of inflammatory cytokines, leading to a decrease in inflammation and disease activity.
Biochemical and physiological effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has been shown to have a significant impact on the immune system, particularly on T cells and B cells. By inhibiting JAK3, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide reduces the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are associated with inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has several advantages for lab experiments, including its high potency and selectivity for JAK3, which allows for precise modulation of the immune system. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has been extensively studied in preclinical and clinical settings, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide, including:
1. Further investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus.
2. Development of new formulations and delivery methods to improve its bioavailability and reduce toxicity.
3. Exploration of its potential use in combination with other medications to enhance its efficacy and reduce side effects.
4. Investigation of its long-term safety and efficacy in clinical trials.
5. Development of new JAK inhibitors with improved selectivity and potency for specific JAK isoforms.
Applications De Recherche Scientifique
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has shown significant efficacy in reducing inflammation and preventing disease progression. In clinical trials, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(phenylthio)propanamide has demonstrated promising results in improving disease symptoms and reducing the need for other medications.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c17-11-6-7-14(13(10-11)16(18,19)20)21-15(22)8-9-23-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUDINXDIIKKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-benzoyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4390624.png)
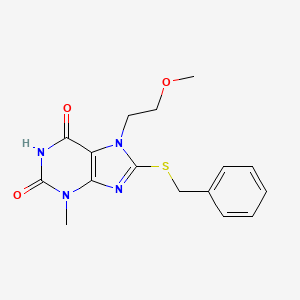
![2-bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4390651.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4390657.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B4390669.png)
![methyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4390683.png)
![2-{4-[(allylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4390689.png)
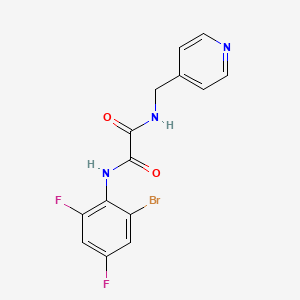
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4390691.png)
![{1-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4390699.png)
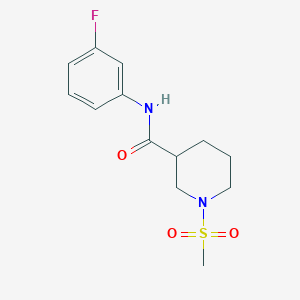
![2-bromo-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4390706.png)
